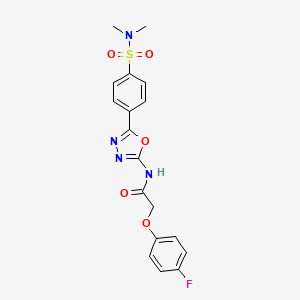

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O5S/c1-23(2)29(25,26)15-9-3-12(4-10-15)17-21-22-18(28-17)20-16(24)11-27-14-7-5-13(19)6-8-14/h3-10H,11H2,1-2H3,(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIQJHYAVPOHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on a review of diverse literature.

Chemical Structure and Properties

The compound has the following molecular formula:

Its structure includes a dimethylsulfamoyl group, an oxadiazole ring, and a fluorophenoxy acetamide moiety. The compound's IUPAC name is:

5-[4-(dimethylsulfamoyl)phenyl]-N-(2-(4-fluorophenoxy)acetamide) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and sulfamoyl groups. For instance, derivatives with similar structures have shown promising activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest that they may serve as effective antibacterial agents.

A study evaluating various N-phenylacetamide derivatives reported that certain compounds exhibited significant antibacterial activity with MIC values ranging from 156.7 µM to 230.5 µM against Xanthomonas oryzae . This suggests that the incorporation of specific functional groups can enhance antibacterial efficacy.

Anti-inflammatory Potential

The anti-inflammatory activity of related compounds has also been investigated. Compounds with similar structural motifs have demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of NF-κB activation. For example, some derivatives showed an increase in NF-κB activity by 10–15%, indicating a complex interaction between structure and biological response .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and other substituents significantly affect the biological activity of these compounds. For instance:

- Substituents : Electron-withdrawing groups such as fluorine enhance antibacterial activity.

- Core Structure : The presence of an oxadiazole ring is crucial for maintaining biological activity.

Table 1 summarizes key findings from SAR studies on related compounds.

| Compound Structure | Biological Activity | MIC (µM) | Notes |

|---|---|---|---|

| N-(4-fluorophenyl)-oxadiazole | Antibacterial | 156.7 | Effective against Xanthomonas oryzae |

| Dimethylsulfamoyl derivative | Anti-inflammatory | - | Modulates NF-κB activity |

Case Studies

- Antibacterial Efficacy : A study published in 2020 synthesized several N-phenylacetamide derivatives and evaluated their antibacterial efficacy against Xanthomonas species. The findings indicated that certain modifications led to improved potency compared to traditional agents .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their potential in modulating immune responses through NF-κB inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds is presented below, focusing on substituent effects, bioactivity, and toxicity.

2.1 Structural and Functional Group Analysis

2.3 Key Research Findings

- Electron-Withdrawing vs. Electron-Donating Groups: The target’s dimethylsulfamoyl group (electron-withdrawing) may improve solubility and target binding compared to nitro () or chloro () substituents. Fluorine’s electronegativity in the phenoxy group could enhance metabolic stability over bulkier halogens .

- Toxicity Trends : Nitro-substituted compounds () often exhibit higher cytotoxicity due to reactive metabolite formation, whereas sulfamoyl and fluorinated analogs (target compound) are hypothesized to reduce such risks .

- Synthetic Pathways : The target compound’s synthesis likely parallels methods in (oxadiazole ring formation followed by acetamide coupling using DMF/NaH) .

Q & A

Q. Optimization Parameters :

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (cyclization) | Higher temps accelerate ring formation but may degrade sensitive groups |

| Solvent | DMF (polar aprotic) | Enhances nucleophilic substitution efficiency |

| Reaction Time | 12–24 hrs (cyclization) | Longer durations improve completeness but risk byproducts |

Basic Research Question: Which spectroscopic techniques are critical for structural validation, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on:

- Oxadiazole protons (δ 8.1–8.5 ppm, singlet) .

- Fluorophenoxy aromatic protons (δ 6.8–7.3 ppm, doublets, J = 8–9 Hz) .

- Sulfamoyl group (δ 2.8–3.1 ppm for N,N-dimethyl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragments at m/z 180–200 indicate oxadiazole cleavage .

- IR Spectroscopy : Validate sulfonamide (1320–1350 cm⁻¹, S=O stretch) and amide (1650–1680 cm⁻¹, C=O) groups .

Advanced Research Question: How do structural modifications (e.g., substituents on the oxadiazole or fluorophenoxy groups) affect biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) Strategies :

- Oxadiazole Substituents : Replace dimethylsulfamoyl with methylsulfonyl or acetyl groups to assess steric/electronic effects on target binding (e.g., enzyme inhibition) .

- Fluorophenoxy Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability. Compare IC₅₀ values in enzymatic assays .

Q. Experimental Workflow :

Analog Synthesis : Prepare derivatives via parallel synthesis .

In Vitro Screening : Test against target enzymes (e.g., cyclooxygenase-2) with positive controls.

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. Example Data :

| Derivative | Substituent | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | –N(SO₂)(CH₃)₂ | 0.45 ± 0.02 |

| Analog A | –SO₂CH₃ | 1.20 ± 0.15 |

| Analog B | –NO₂ (para-fluorophenoxy) | 0.78 ± 0.09 |

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Common sources of discrepancies include:

- Purity Variability : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm ≥98% purity before assays .

- Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays, pH buffers) .

- Structural Degradation : Perform stability studies (e.g., 24-hr exposure to PBS at 37°C) and monitor via LC-MS .

Q. Case Study :

- Conflict : Compound X showed IC₅₀ = 0.5 µM in Study A but 2.3 µM in Study B.

- Resolution : Study B used impure batches (85% vs. 98% in Study A). Repetition with purified samples aligned results .

Advanced Research Question: What computational tools are recommended for predicting metabolic pathways and toxicity?

Methodological Answer:

- Metabolism Prediction : Use GLORYx or SwissADME to identify likely Phase I/II modification sites (e.g., sulfamoyl hydrolysis) .

- Toxicity Profiling : Employ ProTox-II for hepatotoxicity alerts (focus on mitochondrial dysfunction) .

- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.